molecular formula C6H3ClN2OS B2508714 6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol CAS No. 1784905-53-8

6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol

Cat. No.: B2508714
CAS No.: 1784905-53-8
M. Wt: 186.61
InChI Key: YTSZWKXZRUSNDE-UHFFFAOYSA-N
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Description

6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol (CAS 1784905-53-8) is a versatile heterocyclic compound with the molecular formula C6H3ClN2OS and a molecular weight of 186.62 g/mol . This compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly for constructing oxazolo[4,5-b]pyridine skeletons, which are recognized for their significant biological activities . Research indicates that this class of compounds has demonstrated promising inhibitory effects on cancer cell proliferation, positioning them as potential cancer therapeutic compounds . Furthermore, derivatives of the oxazolo[4,5-b]pyridine scaffold have been investigated as nonacidic anti-inflammatory and analgesic agents, highlighting the broad utility of this core structure in drug discovery . The presence of both a chloro substituent and a thiol group on the fused oxazolopyridine ring provides two distinct reactive sites for further chemical modification, enabling its use in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions to create a diverse library of analogs for biological screening . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-3H-[1,3]oxazolo[4,5-b]pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-3-1-4-5(8-2-3)9-6(11)10-4/h1-2H,(H,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSZWKXZRUSNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=S)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol typically involves the reaction of 2,3-dichloropyridine with sodium thiocyanate in the presence of a suitable solvent . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:

2,3-Dichloropyridine+Sodium thiocyanateThis compound\text{2,3-Dichloropyridine} + \text{Sodium thiocyanate} \rightarrow \text{this compound} 2,3-Dichloropyridine+Sodium thiocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the desired purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol has been investigated for its potential as a therapeutic agent. Its structure allows it to act as an intermediate in synthesizing more complex heterocyclic compounds that may exhibit anti-cancer properties. For example, derivatives of this compound have been designed to inhibit aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in drug resistance in cancer therapy. In vitro studies have shown that these derivatives can selectively inhibit ALDH1A1 over other isoforms .

The compound has been evaluated for various biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that it may possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance its efficacy.
  • Enzyme Inhibition : Research has shown that this compound can act as an enzyme inhibitor, which is crucial for developing new drugs targeting specific diseases .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials due to its reactive nature. Its unique oxazole and pyridine structures make it suitable for synthesizing agrochemicals and other fine chemicals that require specific reactivity profiles.

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant anticancer activity against several cancer cell lines. The results indicated that modifications to the compound's structure could lead to enhanced potency against resistant cancer types. The most promising derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines .

Case Study 2: Enzyme Inhibition

In a molecular docking study aimed at identifying potential ALDH1A1 inhibitors derived from this compound, researchers found that specific modifications improved binding affinity significantly. These findings were validated through enzyme assays showing selective inhibition compared to other isoforms of aldehyde dehydrogenase .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryDrug DevelopmentSelective ALDH1A1 inhibitors synthesized
Biological ActivityAntimicrobial AgentsEffective against Staphylococcus aureus
Industrial ApplicationsSpecialty Chemicals ProductionReactive intermediates for agrochemicals

Mechanism of Action

The mechanism of action of 6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxazolo[4,5-b]pyridine Derivatives

6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (CAS: 35570-68-4)
  • Structure : Replaces the thiol group with a ketone (-O) at position 2.
  • Properties : Higher molecular weight (170.55 g/mol) and melting point (183–186°C) due to stronger intermolecular dipole interactions .
  • Applications : Used as a precursor for pharmaceuticals; lacks thiol-mediated enzyme inhibition but may exhibit altered solubility .
2-(Methylsulfanyl)[1,3]oxazolo[4,5-b]pyridine (CAS: 53052-06-5)
  • Structure : Methylsulfanyl (-SMe) substituent at position 2.
  • Properties : Increased lipophilicity (logP ≈ 1.5) compared to the thiol derivative, enhancing membrane permeability but reducing water solubility .
6-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine
  • Structure : Bromine (Br) at position 6 and methyl (-Me) at position 2.
  • Properties : Higher molecular weight (227.06 g/mol) and lipophilicity, suitable for hydrophobic target binding .

Heterocyclic Analogues: Benzoxazoles and Benzimidazoles

Benzoxazole (III) and Benzimidazole (IV) Derivatives
  • Structural Differences : Benzoxazoles lack the pyridine ring fusion, reducing aromatic conjugation and electronic effects .
  • Biological Activity : Exhibit lower antifungal IC₅₀ values compared to oxazolo[4,5-b]pyridines due to reduced planarity and weaker enzyme binding .
Thiazolo[5,4-b]pyridines
  • Structure : Replaces the oxazole oxygen with sulfur, creating a thiazole ring.
  • Properties : Enhanced electron-withdrawing effects and metabolic stability but similar toxicity profiles (e.g., acute oral toxicity) .

Antifungal Activity

  • Mechanism: Oxazolo[4,5-b]pyridines inhibit fungal enzymes (e.g., lanosterol demethylase) via thiol-mediated interactions .
  • Key Factors :
    • Lipophilicity (logP) : Higher logP in methylsulfanyl derivatives correlates with improved membrane penetration .
    • Solubility (logS) : Thiol derivatives show moderate solubility (logS ≈ -4.2), limiting bioavailability compared to ketone analogues .

Enzyme Inhibition (ENPP1 and GPIIb/GPIIIa)

  • 6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol Derivatives: Azamethiphos, a phosphorylated derivative, acts as a potent ENPP1 inhibitor with IC₅₀ values in the nanomolar range .
  • Comparison with Benzimidazoles : Benzimidazoles target tubulin polymerization (anthelmintic activity) but lack specificity for ENPP1 .

Biological Activity

6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and therapeutic applications.

This compound is believed to interact with various biological targets, including:

  • Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could potentially modulate receptor activity influencing cellular processes.

The compound's mechanism of action is still under investigation, but preliminary studies suggest it may affect biochemical pathways leading to diverse downstream effects.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown inhibitory effects on Staphylococcus aureus and Escherichia coli, which are common pathogens associated with human infections .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes that play critical roles in disease processes. For example, it may interfere with enzymes involved in cancer cell proliferation or microbial metabolism, suggesting its utility in developing therapeutic agents .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Study on Antimicrobial Activity : A study conducted by researchers demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics .
  • Enzyme Inhibition Study : Another research effort explored the enzyme inhibition profile of this compound. It was found to inhibit key metabolic enzymes in cancer cell lines, suggesting potential applications in oncology.

Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionInhibits enzymes related to cancer proliferation

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of chlorinated pyridine precursors with sulfur-containing reagents. For example, thioamide intermediates can be generated via nucleophilic substitution using thiourea or thioacetic acid under reflux conditions (e.g., ethanol at 80°C for 6–12 hours). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for pyridine:thiol reagent) and inert atmospheres to prevent oxidation of the thiol group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Methodological Answer : Use nitrile gloves (compliant with EN 374 standards) and flame-retardant lab coats to avoid skin contact. Store in airtight, light-resistant containers under nitrogen at –20°C to prevent thiol oxidation. Respiratory protection (NIOSH-certified N95 masks) is mandatory during powder handling due to potential inhalation hazards. Regular glove integrity checks and decontamination protocols (e.g., 10% sodium bicarbonate solution for spills) are essential .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR (DMSO-d6) resolve aromatic protons (δ 7.8–8.5 ppm) and thiol proton (δ ~3.5 ppm, broad).
  • IR : Confirm the thiol (-SH) stretch at ~2550 cm1^{-1} and oxazole C=N/C-O stretches at 1600–1650 cm1^{-1}.
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect oxidation byproducts (e.g., disulfides) .

Advanced Research Questions

Q. How can researchers resolve conflicting data on regioselectivity in substitution reactions involving the thiol group?

  • Methodological Answer : Contradictions often arise from solvent polarity and temperature effects. For example, polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 6-chloro position, while non-polar solvents (toluene) may promote thiol tautomerization. Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) to model transition states and predict regioselectivity. Validate experimentally via 1H^1H-NMR kinetic studies under controlled conditions .

Q. What strategies optimize reaction conditions for coupling this compound with bioactive moieties?

  • Methodological Answer :
  • Catalysts : Pd(PPh3)4 or CuI for cross-coupling reactions (e.g., Sonogashira coupling with alkynes).
  • Solvent Systems : Use DMF/H2O (9:1) for Suzuki-Miyaura reactions to enhance solubility of boronic acids.
  • Protection-Deprotection : Temporarily protect the thiol group with trityl chloride to prevent undesired side reactions during coupling steps .

Q. What in silico approaches predict the compound’s biological activity, and how do they align with experimental data?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 or kinases). Focus on hydrogen bonding between the thiol group and active-site residues (e.g., cysteine thiolates).
  • QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict cytotoxicity (e.g., IC50 values). Validate against in vitro assays (e.g., MTT on HeLa cells) .

Data Contradiction Analysis

Q. How should discrepancies in reported biological activity (e.g., cytotoxicity vs. inactivity) be investigated?

  • Methodological Answer :
  • Batch Analysis : Compare purity profiles (HPLC-MS) to rule out impurities (e.g., disulfides) as confounding factors.
  • Assay Conditions : Replicate studies under standardized oxygen levels (hypoxic vs. normoxic), as thiol stability varies with redox environments.
  • Structural Analogues : Synthesize and test derivatives (e.g., 6-fluoro or methylthio analogues) to isolate the role of the chloro-thiol moiety .

Experimental Design Recommendations

Q. What controls are critical for stability studies of this compound under physiological conditions?

  • Methodological Answer :
  • Negative Controls : Incubate in PBS (pH 7.4) at 37°C without enzymes to assess non-enzymatic degradation.
  • Redox Controls : Add glutathione (1–10 mM) to simulate intracellular reducing environments.
  • Analytical Controls : Use LC-UV/MS to quantify degradation products (e.g., sulfonic acids or dimeric disulfides) .

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